molecular formula C6H10O3 B033057 Methyl 3-oxovalerate CAS No. 30414-53-0

Methyl 3-oxovalerate

Cat. No. B033057
CAS RN: 30414-53-0
M. Wt: 130.14 g/mol
InChI Key: XJMIXEAZMCTAGH-UHFFFAOYSA-N
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Patent
US05264547

Procedure details

According to the method described in Jikken Kaqaku Koza, Vol. 19, p. 441, 121 g of methyl 3-ketopentanoate was synthesized from 326 g of methyl acetoacetate and 189 g of propionyl chloride and then subjected to enantioselective hydrogenation using (+)-2,2'-bis[di(p-tolylphosphino)-1,1'-binaphthyl] tetrachlorodiruthenium-triethylamine [Ru2Cl4 (T-BINAP)2Et3N] according to the method disclosed in JP-A-63-310847, to obtain 110 g of methyl R-(-)-3-hydroxypentanoate. 100 g of this compound was treated in the same manner as in Step 1 of Example 1, to obtain 19 g of the desired compound having a boiling point of 60° to 65° C./1 mmHg and a chemical purity, as measured by GC, of 88.2%. The percent yield was 36.3%.
Quantity
326 g
Type
reactant
Reaction Step One
Quantity
189 g
Type
reactant
Reaction Step One
[Compound]
Name
(+)-2,2'-bis[di(p-tolylphosphino)-1,1'-binaphthyl] tetrachlorodiruthenium triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[C:9](Cl)(=O)CC>>[O:4]=[C:3]([CH2:5][CH3:9])[CH2:2][C:1]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
326 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
189 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Two
Name
(+)-2,2'-bis[di(p-tolylphosphino)-1,1'-binaphthyl] tetrachlorodiruthenium triethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(=O)OC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 121 g
YIELD: CALCULATEDPERCENTYIELD 45.5%
Measurements
Type Value Analysis
AMOUNT: MASS 110 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.